molecular formula C16H13ClF3NO2 B5716203 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No. B5716203
M. Wt: 343.73 g/mol
InChI Key: NFAUJFNVBXRSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide, also known as CF3-PAG, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular signaling pathways. CF3-PAG has been shown to have significant effects on a wide range of biological processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide acts as a potent inhibitor of PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of the enzyme by diacylglycerol (DAG) and other activators, leading to a decrease in PKC activity. This compound has been shown to be highly selective for PKC, with little or no effect on other kinases or phosphatases.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biological processes, including cell proliferation, differentiation, and apoptosis. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. This compound has also been shown to modulate the immune response, leading to a decrease in inflammation. In addition, this compound has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, this compound has some limitations. It has been shown to have some off-target effects on other proteins, which may complicate the interpretation of results. In addition, this compound is not suitable for use in vivo due to its poor solubility and bioavailability.

Future Directions

There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of PKC in the development of various diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, the potential therapeutic applications of this compound and other PKC inhibitors should be further explored, particularly in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide is synthesized by reacting 4-chloro-2-(trifluoromethyl)aniline with 3-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been extensively used in scientific research as a tool to study the role of PKC in various biological processes. It has been shown to inhibit the activity of PKC in vitro and in vivo, leading to a wide range of effects on cellular signaling pathways. This compound has been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases. It has also been used to investigate the mechanisms of action of various drugs and natural compounds that modulate PKC activity.

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-10-3-2-4-12(7-10)23-9-15(22)21-14-6-5-11(17)8-13(14)16(18,19)20/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAUJFNVBXRSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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